molecular formula C21H24N4O2 B6797503 N-[2-(dimethylcarbamoyl)pyridin-4-yl]spiro[2H-indole-3,1'-cyclopentane]-1-carboxamide

N-[2-(dimethylcarbamoyl)pyridin-4-yl]spiro[2H-indole-3,1'-cyclopentane]-1-carboxamide

Cat. No.: B6797503
M. Wt: 364.4 g/mol
InChI Key: AACHYPCQCCRZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylcarbamoyl)pyridin-4-yl]spiro[2H-indole-3,1’-cyclopentane]-1-carboxamide is a complex organic compound that features a spirocyclic structure

Properties

IUPAC Name

N-[2-(dimethylcarbamoyl)pyridin-4-yl]spiro[2H-indole-3,1'-cyclopentane]-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-24(2)19(26)17-13-15(9-12-22-17)23-20(27)25-14-21(10-5-6-11-21)16-7-3-4-8-18(16)25/h3-4,7-9,12-13H,5-6,10-11,14H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACHYPCQCCRZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC=CC(=C1)NC(=O)N2CC3(CCCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylcarbamoyl)pyridin-4-yl]spiro[2H-indole-3,1’-cyclopentane]-1-carboxamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving an indole derivative and a cyclopentanone. This step often requires the use of a strong acid catalyst, such as methanesulfonic acid, under reflux conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction. This step may involve the use of a pyridine derivative with a suitable leaving group, such as a halide, and a base like potassium carbonate.

    Dimethylcarbamoylation: The final step involves the introduction of the dimethylcarbamoyl group. This can be achieved using dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the pyridine ring, often using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can participate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.